molecular formula C22H18N4O5S2 B11606336 2-{[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11606336
M. Wt: 482.5 g/mol
InChI Key: NOOGSSDHPGUPFA-CPNJWEJPSA-N
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Description

2-{[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an imidazole ring, and a sulfamoylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the furan and imidazole intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: 2-{[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)ACETAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome and product yield.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)ACETAMIDE has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing more complex molecules. In biology, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. In medicine, it may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, its industrial applications include the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-{[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)ACETAMIDE include other imidazole derivatives and furan-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness: The uniqueness of 2-{[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)ACETAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological interactions. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H18N4O5S2

Molecular Weight

482.5 g/mol

IUPAC Name

2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C22H18N4O5S2/c23-33(29,30)18-10-8-15(9-11-18)24-20(27)14-32-22-25-19(13-17-7-4-12-31-17)21(28)26(22)16-5-2-1-3-6-16/h1-13H,14H2,(H,24,27)(H2,23,29,30)/b19-13+

InChI Key

NOOGSSDHPGUPFA-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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